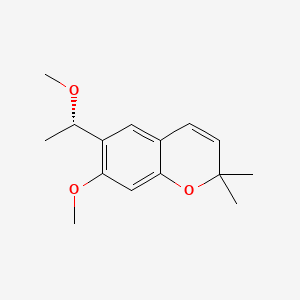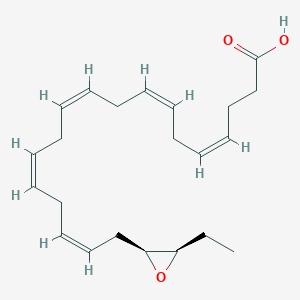
19(20)-epoxy-4Z,7Z,10Z,13Z,16Z-docosapentaenoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
19(S),20®-Epoxydocosapentaenoic acid: is a specialized pro-resolving lipid mediator derived from the omega-3 fatty acid docosahexaenoic acid. This compound is part of a family of bioactive lipids that play crucial roles in resolving inflammation and promoting tissue repair. It is known for its potent anti-inflammatory and pro-resolving properties, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 19(S),20®-Epoxydocosapentaenoic acid typically involves the epoxidation of docosahexaenoic acid. This process can be achieved using various oxidizing agents such as m-chloroperoxybenzoic acid or hydrogen peroxide in the presence of a catalyst. The reaction conditions often include a solvent like dichloromethane and a controlled temperature to ensure the selective formation of the epoxide.
Industrial Production Methods: Industrial production of 19(S),20®-Epoxydocosapentaenoic acid may involve large-scale epoxidation processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the desired product. The use of environmentally friendly oxidizing agents and solvents is also a consideration in industrial settings to minimize environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions: 19(S),20®-Epoxydocosapentaenoic acid undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be further oxidized to form diols or other oxygenated derivatives.
Reduction: The epoxide ring can be reduced to form the corresponding alcohols.
Substitution: The epoxide ring can undergo nucleophilic substitution reactions, leading to the formation of different functionalized derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include m-chloroperoxybenzoic acid and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.
Major Products Formed:
Diols: Formed through the oxidation of the epoxide ring.
Alcohols: Formed through the reduction of the epoxide ring.
Functionalized Derivatives: Formed through nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
19(S),20®-Epoxydocosapentaenoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study epoxide chemistry and reaction mechanisms.
Biology: Investigated for its role in cellular signaling pathways and its effects on inflammation and tissue repair.
Medicine: Explored for its potential therapeutic applications in treating inflammatory diseases, cardiovascular diseases, and neurodegenerative disorders.
Industry: Utilized in the development of anti-inflammatory drugs and dietary supplements.
Wirkmechanismus
The mechanism of action of 19(S),20®-Epoxydocosapentaenoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: It binds to and activates specific receptors such as G-protein-coupled receptors, which are involved in mediating its anti-inflammatory and pro-resolving effects.
Pathways Involved: It modulates various signaling pathways, including the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway and the mitogen-activated protein kinase (MAPK) pathway, leading to the suppression of pro-inflammatory cytokines and the promotion of tissue repair.
Vergleich Mit ähnlichen Verbindungen
- 17(S),18®-Epoxyeicosatetraenoic acid
- 14(S),15®-Epoxyeicosatrienoic acid
- 10(S),11®-Epoxyeicosadienoic acid
Comparison:
- Uniqueness: 19(S),20®-Epoxydocosapentaenoic acid is unique due to its specific epoxide position and stereochemistry, which confer distinct biological activities compared to other epoxides.
- Biological Activity: While other epoxides also exhibit anti-inflammatory properties, 19(S),20®-Epoxydocosapentaenoic acid has been shown to have a higher potency in resolving inflammation and promoting tissue repair.
- Molecular Targets: The specific molecular targets and pathways activated by 19(S),20®-Epoxydocosapentaenoic acid may differ from those of other similar compounds, contributing to its unique biological effects.
Eigenschaften
Molekularformel |
C22H32O3 |
|---|---|
Molekulargewicht |
344.5 g/mol |
IUPAC-Name |
(4Z,7Z,10Z,13Z,16Z)-18-[(2S,3R)-3-ethyloxiran-2-yl]octadeca-4,7,10,13,16-pentaenoic acid |
InChI |
InChI=1S/C22H32O3/c1-2-20-21(25-20)18-16-14-12-10-8-6-4-3-5-7-9-11-13-15-17-19-22(23)24/h3-4,7-10,13-16,20-21H,2,5-6,11-12,17-19H2,1H3,(H,23,24)/b4-3-,9-7-,10-8-,15-13-,16-14-/t20-,21+/m1/s1 |
InChI-Schlüssel |
OSXOPUBJJDUAOJ-MWEXLPNRSA-N |
Isomerische SMILES |
CC[C@@H]1[C@@H](O1)C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCC(=O)O |
Kanonische SMILES |
CCC1C(O1)CC=CCC=CCC=CCC=CCC=CCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


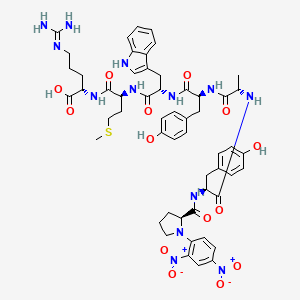
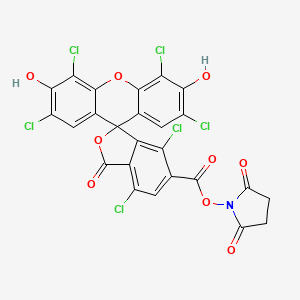
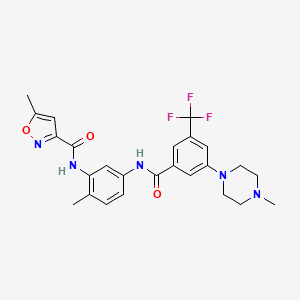
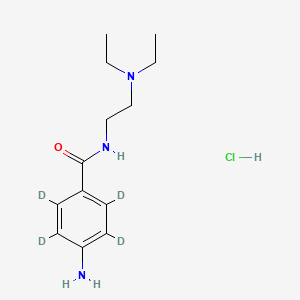

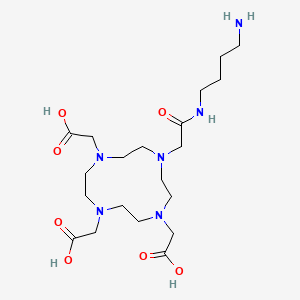


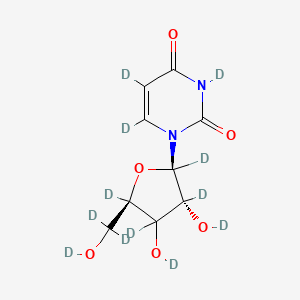
![3-[[(2R,4S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-5-(2,4-dioxo(315N)pyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12382846.png)
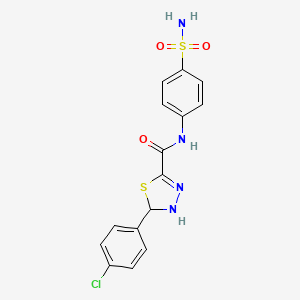
![2-[2-Chloro-6-cyclopropyl-4-(3,5-dimethyl-1,2-oxazol-4-yl)anilino]-6-(1,4-oxazepan-4-ylmethyl)benzoic acid](/img/structure/B12382853.png)

